molecular formula C7H5ClO2 B195631 3-Chlorobenzoic acid CAS No. 535-80-8

3-Chlorobenzoic acid

Cat. No.: B195631
CAS No.: 535-80-8
M. Wt: 156.56 g/mol
InChI Key: LULAYUGMBFYYEX-UHFFFAOYSA-N
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Description

3-Chlorobenzoic acid is an organic compound with the molecular formula C₇H₅ClO₂. It is a white solid that is soluble in some organic solvents and in aqueous base . This compound is a derivative of benzoic acid, where a chlorine atom is substituted at the meta position of the benzene ring. It is used in various chemical reactions and has applications in different fields.

Mechanism of Action

Target of Action

3-Chlorobenzoic acid (3-CBA) is an organic compound with the molecular formula ClC6H4CO2H . It is a metabolic byproduct of the drug bupropion It’s known that 3-cba is used as a precursor in various industrial and agricultural applications .

Mode of Action

It’s known that 3-cba can be degraded by certain bacterial strains such as rhodococcus opacus . The degradation process involves various enzymatic reactions, which could potentially alter the cellular environment and influence the activity of other biochemical pathways .

Biochemical Pathways

The key stages of 3-CBA decomposition by Rhodococcus opacus strains were studied . During the degradation of 3-CBA by R. opacus 1CP cells, both 3-chloro- and 4-chlorocatechol were detected . The difference in the pathways of 3-CBA degradation by these strains was shown: via the pathway of ortho-cleavage of 3-chlorocatechol in R. opacus 1CP and of 4-chlorocatechol in R. opacus 6a .

Pharmacokinetics

It’s known that 3-cba is soluble in some organic solvents and in aqueous base , which could potentially influence its bioavailability and distribution within the body or environment.

Result of Action

It’s known that 3-cba can be completely degraded by certain bacterial strains . This degradation process could potentially result in the production of various metabolites, which could have further effects on the cellular environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-CBA. For instance, the degradation of 3-CBA by certain bacterial strains can be influenced by the presence of electron shuttle systems . Moreover, the solubility of 3-CBA in different solvents could potentially influence its distribution and stability in various environmental conditions .

Biochemical Analysis

Biochemical Properties

3-Chlorobenzoic acid plays a significant role in biochemical reactions, particularly in the degradation pathways of aromatic compounds. It interacts with enzymes such as 3-chlorobenzoate 1,2-dioxygenase, which initiates its degradation . This enzyme catalyzes the conversion of this compound to 3-chlorocatechol, which is further degraded by other enzymes in the pathway . The interaction between this compound and these enzymes is crucial for its breakdown and subsequent utilization in microbial metabolism .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In microbial cells, it can serve as a carbon source, supporting growth and metabolism . High concentrations of this compound can inhibit cell growth and metabolic activity . It influences cell signaling pathways and gene expression by inducing the expression of specific enzymes involved in its degradation . Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through the degradation pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes that catalyze its degradation. The initial step is the binding of this compound to 3-chlorobenzoate 1,2-dioxygenase, which introduces molecular oxygen into the aromatic ring, resulting in the formation of 3-chlorocatechol . This intermediate is further processed by other enzymes, leading to the cleavage of the aromatic ring and the formation of tricarboxylic acid cycle intermediates . The binding interactions and enzyme catalysis are essential for the efficient degradation of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is relatively stable under standard laboratory conditions, but its degradation can be influenced by factors such as pH, temperature, and the presence of specific microorganisms . Long-term exposure to this compound can lead to adaptive responses in microbial populations, including the induction of specific degradation pathways . These temporal effects are important for understanding the persistence and impact of this compound in various environments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it may not exhibit significant toxicity, but higher doses can lead to adverse effects . In animal studies, high doses of this compound have been associated with toxicity, including liver and kidney damage . The threshold effects and toxicological profiles are important for assessing the safety and environmental impact of this compound .

Metabolic Pathways

This compound is involved in specific metabolic pathways, primarily its degradation via the modified ortho-cleavage pathway . The key enzymes in this pathway include 3-chlorobenzoate 1,2-dioxygenase, chlorocatechol 1,2-dioxygenase, and chloromuconate cycloisomerase . These enzymes facilitate the breakdown of this compound into intermediates that enter the tricarboxylic acid cycle . The metabolic flux and levels of metabolites are influenced by the activity of these enzymes and the availability of cofactors .

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake of this compound into the cell, where it can be metabolized . The distribution of this compound within tissues and its localization in specific cellular compartments are important for its metabolic processing and detoxification .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It is primarily localized in the cytoplasm, where it interacts with enzymes involved in its degradation . The specific localization and compartmentalization of this compound are important for its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzoic acid is commonly prepared by the oxidation of 3-chlorotoluene. The process involves the use of strong oxidizing agents such as potassium permanganate or chromic acid under acidic conditions . The reaction can be represented as follows:

3-Chlorotoluene+Oxidizing Agent3-Chlorobenzoic Acid\text{3-Chlorotoluene} + \text{Oxidizing Agent} \rightarrow \text{this compound} 3-Chlorotoluene+Oxidizing Agent→3-Chlorobenzoic Acid

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of catalytic oxidation processes. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form chlorinated derivatives.

    Reduction: The carboxylic acid group can be reduced to form 3-chlorobenzyl alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium hydroxide.

Major Products Formed:

    Oxidation: Chlorinated benzoic acids.

    Reduction: 3-Chlorobenzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Chlorobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzoic Acid: The parent compound without the chlorine substitution.

    4-Chlorobenzoic Acid: Chlorine atom substituted at the para position.

    2-Chlorobenzoic Acid: Chlorine atom substituted at the ortho position.

Uniqueness of 3-Chlorobenzoic Acid: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The meta position of the chlorine atom affects the compound’s electron distribution and steric factors, making it distinct from its ortho and para counterparts.

Properties

IUPAC Name

3-chlorobenzoic acid
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InChI

InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)
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InChI Key

LULAYUGMBFYYEX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)O
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Molecular Formula

C7H5ClO2
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DSSTOX Substance ID

DTXSID9024770
Record name 3-Chlorobenzoic acid
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Molecular Weight

156.56 g/mol
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Physical Description

Crystals or fluffy white powder. (NTP, 1992), Solid; [Merck Index] White powder; [MSDSonline], Solid
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), SOL IN 2850 PARTS COLD WATER; MORE SOL IN HOT WATER., SLIGHTLY SOL IN BENZENE, CARBON SULFIDE, PETROLEUM ETHER, CARBON TETRACHLORIDE; MORE SOL IN HOT BENZENE., SLIGHTLY SOL IN ALCOHOL AND ETHER., 450 mg/l at 15 °C in water., 0.45 mg/mL
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Density

1.496 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.496 AT 25 °C/4 °C
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Vapor Pressure

0.00233 [mmHg]
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Color/Form

CRYSTALS, PRISMS FROM WATER

CAS No.

535-80-8
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Melting Point

316 °F (NTP, 1992), 158 °C
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Synthesis routes and methods I

Procedure details

A mixture of 4-{3-[3-[2-(1-hydroxycyclohexyl)ethyl]-4-oxo-2-thiazolidinyl]propyl}benzoic acid (0.391 g., 1.0 mmol.), m-chloroperoxybenzoic acid (100%, 0.362 g., 2.1 mmol.), and chloroform (5 ml.) is refluxed for 30 minutes. The reaction mixture is evaporated in vacuo to give a solid residue which is applied to a silica gel column (18 g.) with chloroform. Elution with chloroform-acetic acid (25:1; v:v; 150 ml.) provides m-chlorobenzoic acid and impure material. Continued elution with the same eluant affords the title compound as a colorless viscous oil (0.273 g., 0.64 mmol., 64%), pmr (CDCl3) δ 3.75 (2H, s), 4.60 (1H, m), 7.26 (2H, d), 8.00 (2H, d).
Quantity
0.362 g
Type
reactant
Reaction Step One
Quantity
5 mL
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

The title compound was prepared according to the procedure described in WO2003082289A1. A solution of 1H-pyrrolo[2,3-b]pyridine (10.0 g, 84.6 mmol) in EtOAc (846 ml, 84.6 mmol) was cooled to 0° C. To the cold solution was added a solution of mCPBA (103 mmol, 23.1 g, 77% pure) in 53 mL of EtOAc over a period of 1.5 h. An additonal 100 mL of EtOAc was added to dilute the reaction. The residual of mCPBA was washed into the reaction mixture by an additional portion of EtOAc (25 mL). A lot of solid precipitated out of the solution. The resulting solution was warmed to rt, and allowed to stir at RT for 3 h. The reaction mixture was cooled to 0° C. and the resulting slurry was filtered to collect the N-oxide as the meta-chlorobenzoic acid salt. The solid was washed with additional EtOAc and dried under vacuum. The product, 1H-pyrrolo[2,3-b]pyridine 1-oxide salt of mCBA was obtained as light yellow solid. 1H NMR in deuterated MeOH indicated predominately the mCBA salt of the N-oxide.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
846 mL
Type
solvent
Reaction Step One
Name
Quantity
23.1 g
Type
reactant
Reaction Step Two
Name
Quantity
53 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A reactor is loaded with 151 g of 3-(2-cyclohexanonyl)propionitrile in 500 ml of n-hexane and 260 g of m-chloroperbenzoic acid (70% titer) dissolved at 50° C. in 2000 ml of n-hexane in 30 minutes. The solution is heated to 55° C. for 15 hours. Cooling of the solution separates, in crystalline form, part of the m-chlorobenzoic acid which is scarcely soluble in the system, together with a heavy liquid phase which is formed by 7-cyanoethyl-2-oxepanone and by m-chlorobenzoic acid. 71.5 g of 7-cyanoethyl-2-oxepanone, impure with m-chlorobenzoic acid, are recovered from the lower phase. 24 g of 7-cyanoethyl-2-oxepanone are recovered from the upper phase by concentration and several crystallizations. Conversion over the initial ketone is 85%. Yield on the converted amount is 57%.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Compounds of Formula Ib, where R=SOCH(R2)A can be prepared from the appropriate compounds of Formula Ia wherein R=SCH(R2)A by oxidation with m-chloroperoxybenzoic acid as shown in Equation 12. The reaction can be carried out by stirring equivalent amounts of Ia with m-chloroperoxybenzoic acid (MCPBA) in an inert solvent such as chloroform at 0° to reflux for 12-24 hours. The insoluble m-chlorobenzoic acid produced is removed by filtration and the chloroform solution is concentrated to yield the crude product. Purification by standard techniques will give the desired product. Oxidation of Ia with one equivalent of hydrogen peroxide in acetic acid at room temperature will also give the sulfoxides Ib. ##STR35##
Quantity
0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods V

Procedure details

In an alternative synthesis of (10), N-hydroxysuccinimide (558 mg, 4.8 mmol) was added to a solution of compound (6) (500 mg, 2.4 mmol) in CH2Cl2 (10 mL) and the reaction mixture cooled to 0° C. m-Chloroperbenzoic acid (1.62 g, 7.2 mmol, commercial grade: 77% in water) was added over a period of 10 min and the mixture allowed to stir at room temperature for 16 h. The reaction mixture was diluted with ether (50 mL) and washed with water (2×10 mL), saturated sodium bicarbonate solution (10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give the title compound (10) together with m-chlorobenzoic acid. The crude product mixture was purified by column chromatography on silica gel, eluting with 4:6 EtOAc:hexane. Residual m-chlorobenzoic acid was removed by repeated crystallizations from a mixture of tert-butyl methyl ether and hexane, resulting in analytically pure product (66 mg, 10%).
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
558 mg
Type
reactant
Reaction Step One
Name
compound ( 6 )
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.62 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Chlorobenzoic acid
Reactant of Route 2
3-Chlorobenzoic acid
Reactant of Route 3
3-Chlorobenzoic acid
Reactant of Route 4
3-Chlorobenzoic acid
Reactant of Route 5
3-Chlorobenzoic acid
Reactant of Route 6
3-Chlorobenzoic acid
Customer
Q & A

Q1: What makes 3-chlorobenzoic acid a relevant subject for environmental research?

A1: 3-CBA is a common pollutant found in soil and water, often originating from industrial waste and pesticide breakdown. Its persistence in the environment poses a potential threat to ecosystems []. Understanding its degradation pathways is crucial for bioremediation strategies.

Q2: Can microorganisms utilize this compound for growth?

A2: Yes, several bacterial species, including Pseudomonas putida [, ] and Alcaligenes xylosoxidans [], can utilize 3-CBA as a sole carbon and energy source. These bacteria possess specific metabolic pathways to degrade 3-CBA, highlighting its biodegradability.

Q3: What are the implications of bacterial adaptation to this compound in contaminated environments?

A3: Bacteria like Ochrobactrum anthropi and Alcaligenes xylosoxidans demonstrate significant membrane adaptation in the presence of 3-CBA, indicating their ability to survive and potentially remediate contaminated environments [, ]. This adaptation involves modifying the fatty acid composition of their cell membranes to withstand the compound's toxicity.

Q4: How do anaerobic bacteria contribute to the degradation of this compound?

A4: Anaerobic microbial consortia play a crucial role in 3-CBA dechlorination []. Research has identified a dechlorinating bacterium, strain DCB-1, within a methanogenic consortium capable of converting 3-CBA to benzoate, ultimately leading to its mineralization into methane and carbon dioxide.

Q5: Does the time of exposure to 3-CBA impact bacterial response?

A5: Yes, studies reveal that the timing of exposure to 3-CBA significantly impacts bacterial growth and membrane adaptation. Introducing 3-CBA during the stationary growth phase leads to less growth inhibition compared to the lag phase, suggesting a reduced need for membrane adaptation when bacteria encounter the compound later in their growth cycle [, ].

Q6: What is the initial step in the aerobic degradation of 3-CBA?

A6: The aerobic degradation of 3-CBA typically begins with the formation of chlorocatechols, catalyzed by enzymes like benzoate 1,2-dioxygenase []. These intermediates are then further processed through the chlorocatechol degradation pathway.

Q7: What is the significance of chlorocatechol dioxygenase in 3-CBA degradation?

A7: Chlorocatechol dioxygenase (TfdC) is a key enzyme in the degradation pathway of 3-CBA, responsible for the ring cleavage of chlorocatechols, a crucial step towards complete mineralization []. Studies highlight the importance of efficient chlorocatechol turnover for successful 3-CBA degradation by Ralstonia eutropha JMP134(pJP4) [].

Q8: How does the presence of multiple chlorocatechol degradation gene clusters influence 3-CBA degradation?

A8: The presence of multiple, partially isofunctional chlorocatechol degradation gene clusters, like tfdCIDIEIFI and tfdDIICIIEIIFII, contributes to efficient 3-CBA degradation in certain bacteria []. This redundancy ensures the complete removal of toxic chlorocatechol intermediates.

Q9: What role does reductive dehalogenation play in 3-CBA degradation?

A9: While not as common as aerobic pathways, some anaerobic bacteria can dechlorinate 3-CBA through reductive dehalogenation []. This process involves the removal of chlorine substituents, potentially leading to the formation of less toxic compounds.

Q10: Is there a connection between anaerobic reductive dehalogenation and the removal of other aromatic substituents?

A10: Research suggests that while anaerobic bacteria can remove various aryl substituents, including -COOH, -OH, -OCH3, -CH3, and halogens, there is no direct relationship between reductive dehalogenation and other anaerobic aromatic substituent removal mechanisms [].

Q11: Are there genes specifically dedicated to 3-CBA degradation?

A11: Yes, several genes are involved in the degradation pathway of 3-CBA. For instance, the clcABD operon in Pseudomonas putida encodes enzymes crucial for the dissimilation of 3-chlorocatechol, a key intermediate in 3-CBA degradation [].

Q12: How do plasmids contribute to the degradation of this compound?

A12: Plasmids, mobile genetic elements, often carry genes encoding enzymes for the degradation of xenobiotics like 3-CBA [, ]. The presence of such plasmids in bacteria can confer the ability to degrade 3-CBA, even if they are geographically separated, indicating the potential for horizontal gene transfer in disseminating this catabolic capability.

Q13: Can genetic rearrangements affect 3-CBA degradation?

A13: Studies on Ralstonia eutropha JMP134(pJP4) have shown that deletions or duplications in the tfd gene cluster, responsible for both 3-CBA and 2,4-D degradation, can enhance growth on 3-CBA while abolishing growth on 2,4-D []. This highlights the intricate link between genetic organization and the efficiency of specific catabolic pathways.

Q14: What is the molecular formula and weight of this compound?

A14: The molecular formula of this compound is C7H5ClO2, and its molecular weight is 156.57 g/mol. These properties are essential for understanding its chemical behavior and interactions.

Q15: What spectroscopic techniques are commonly employed to characterize this compound?

A15: Several spectroscopic techniques are used to characterize 3-CBA. Infrared (IR) spectroscopy identifies functional groups like C=O and C-Cl, while ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule [, ]. Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, gives detailed information about the structure and environment of hydrogen and carbon atoms within the molecule.

Q16: What analytical methods are used to quantify 3-CBA in environmental samples?

A16: High-performance liquid chromatography (HPLC) is a commonly used technique to quantify 3-CBA in environmental samples []. This method allows for the separation and quantification of 3-CBA from other compounds in complex mixtures. Gas chromatography coupled with mass spectrometry (GC/MS) offers a more detailed analysis of 3-CBA and its degradation products [].

Q17: How is the solubility of this compound studied and what is its significance?

A17: The solubility of 3-CBA has been extensively studied in various solvents using experimental and computational methods [, , , , ]. Understanding its solubility is crucial for predicting its fate in the environment and for developing effective remediation strategies.

Q18: What are the potential applications of this compound and its derivatives?

A18: While 3-CBA itself might not have direct applications, its derivatives, particularly in the pharmaceutical industry, are of interest. For instance, research on indole derivatives identified a potent inhibitor of human prostatic 5α-reductase with potential applications in treating benign prostatic hyperplasia [].

Q19: What are the future research directions related to this compound?

A19: Future research should focus on:

  • Investigating the applicability of novel materials like graphene/TiO2 for photocatalytic degradation of 3-CBA in anoxic environments [].

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